methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate
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Overview
Description
Methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate is a complex organic compound with a molecular formula of C14H16N2O4S. This compound is characterized by the presence of an ethoxyphenyl group, a thioxo group, and an imidazolidinyl ring. It is primarily used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with thiourea to form the intermediate compound, followed by cyclization with chloroacetic acid to yield the final product. The reaction conditions often require a controlled temperature environment and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted imidazolidinyl derivatives.
Scientific Research Applications
Methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate involves its interaction with specific molecular targets. The thioxo group can interact with thiol-containing enzymes, potentially inhibiting their activity. The imidazolidinyl ring may also interact with various receptors or enzymes, modulating their function and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (E)-3-(4-acetoxyphenyl)acrylate: Similar in structure but contains an acetoxy group instead of an ethoxy group.
Thiophene derivatives: Share the thioxo group but differ in the ring structure.
Uniqueness
Methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate is unique due to its combination of an ethoxyphenyl group, a thioxo group, and an imidazolidinyl ring. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds.
Properties
IUPAC Name |
methyl 2-[3-(4-ethoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-3-20-11-6-4-10(5-7-11)16-12(17)8-15(14(16)21)9-13(18)19-2/h4-7H,3,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHLSVHYAYASRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CN(C2=S)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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